molecular formula C24H24N4O4S B14940201 N-(4-Ethoxyphenyl)-3-(2-phenyl-1H-1,3-benzodiazole-5-sulfonamido)propanamide

N-(4-Ethoxyphenyl)-3-(2-phenyl-1H-1,3-benzodiazole-5-sulfonamido)propanamide

Cat. No.: B14940201
M. Wt: 464.5 g/mol
InChI Key: NCZSNTUYBUCIMU-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-3-(2-phenyl-1H-1,3-benzodiazole-5-sulfonamido)propanamide is a complex organic compound that features a benzodiazole ring, a sulfonamide group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-3-(2-phenyl-1H-1,3-benzodiazole-5-sulfonamido)propanamide typically involves multiple steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via a nucleophilic substitution reaction, where the ethoxyphenyl halide reacts with the benzodiazole-sulfonamide intermediate.

    Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with a propanoyl chloride to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-3-(2-phenyl-1H-1,3-benzodiazole-5-sulfonamido)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-Ethoxyphenyl)-3-(2-phenyl-1H-1,3-benzodiazole-5-sulfonamido)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-3-(2-phenyl-1H-1,3-benzodiazole-5-sulfonamido)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-3-(2-phenyl-1H-1,3-benzodiazole-5-sulfonamido)propanamide
  • N-(4-Chlorophenyl)-3-(2-phenyl-1H-1,3-benzodiazole-5-sulfonamido)propanamide
  • N-(4-Fluorophenyl)-3-(2-phenyl-1H-1,3-benzodiazole-5-sulfonamido)propanamide

Uniqueness

N-(4-Ethoxyphenyl)-3-(2-phenyl-1H-1,3-benzodiazole-5-sulfonamido)propanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-[(2-phenyl-3H-benzimidazol-5-yl)sulfonylamino]propanamide

InChI

InChI=1S/C24H24N4O4S/c1-2-32-19-10-8-18(9-11-19)26-23(29)14-15-25-33(30,31)20-12-13-21-22(16-20)28-24(27-21)17-6-4-3-5-7-17/h3-13,16,25H,2,14-15H2,1H3,(H,26,29)(H,27,28)

InChI Key

NCZSNTUYBUCIMU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCNS(=O)(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=CC=C4

Origin of Product

United States

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